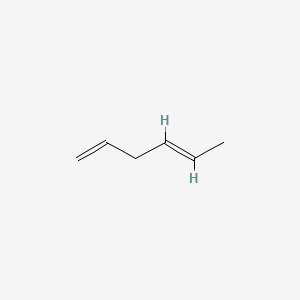

1,4-ヘキサジエン

説明

Synthesis Analysis

The synthesis of 1,4-Hexadiene and related compounds has been a subject of research due to its utility in various chemical syntheses. A notable approach involves the use of scaffolds like 4-Isoxazolines for organic synthesis, showcasing the versatility of heterocycles as building blocks for the synthesis of cyclic and acyclic compounds (Melo, 2010). Furthermore, the synthesis of Hexaazatriphenylene (HAT) derivatives indicates the importance of rigid, planar, aromatic systems in organic materials and nanoscience, highlighting the broader context within which 1,4-Hexadiene synthesis can be appreciated (Segura et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,4-Hexadiene plays a crucial role in its chemical reactivity and properties. The nonconjugated diene system, as seen in the skipped diene motif prevalent in natural products, demonstrates the structural versatility and synthetic importance of compounds like 1,4-Hexadiene in natural product synthesis and beyond (Petruncio et al., 2021).

科学的研究の応用

環境化学

1,4-ヘキサジエンは、揮発性有機化合物(VOC)です。工業プロセスや自動車の排気ガスから排出されます。研究者たちは、大気汚染における役割や潜在的な健康への影響など、その環境への影響を調べています。

将来の方向性

作用機序

Target of Action

1,4-Hexadiene is a conjugated diene . Its primary targets are electrophiles, such as halogens or hydrogen halides . These electrophiles can add to the double bonds of 1,4-Hexadiene, leading to various addition products .

Mode of Action

The interaction of 1,4-Hexadiene with its targets involves electrophilic addition . This can occur via two modes: 1,2-addition and 1,4-addition . In 1,2-addition, the electrophile adds to two neighboring carbon atoms, while in 1,4-addition, the electrophile adds to carbon atoms separated by two additional carbon atoms . The formation of these addition products is influenced by the stability of the resulting carbocation intermediates .

Result of Action

The electrophilic addition of 1,4-Hexadiene results in the formation of various addition products . These products can have different properties and biological activities depending on the nature of the added electrophile and the mode of addition (1,2- or 1,4-) .

Action Environment

The action of 1,4-Hexadiene can be influenced by various environmental factors. For example, the temperature can affect the equilibrium between the 1,2- and 1,4-addition products . Additionally, the presence of different electrophiles can lead to the formation of different addition products

特性

IUPAC Name |

(4E)-hexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBHEGAFLDMLAL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859500 | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 760 mm Hg | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-21 °C, -6 °F (-21 °C) (CLOSED CUP) | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in ether, ethanol, and benzene | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7000 @ 20 °C/4 °C | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.8 (AIR= 1) | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

172.0 [mmHg], 172.6 mm Hg @ 25 °C | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS RN |

592-45-0, 7319-00-8, 7318-67-4 | |

| Record name | 1,4-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-hexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-HEXADIENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17304456C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-hexadiene?

A1: 1,4-Hexadiene has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q2: What are the key spectroscopic features of 1,4-hexadiene?

A2: 1,4-Hexadiene shows characteristic peaks in its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These include:* IR: Absorption bands corresponding to C=C stretching vibrations.* NMR: Distinct signals for protons attached to the double bonds and those in the methylene groups. [, , ]

Q3: How does the structure of 1,4-hexadiene affect its properties in polymers?

A3: The presence of two non-conjugated double bonds in 1,4-hexadiene allows for its incorporation into polymer chains while introducing flexibility and potential for crosslinking. [, ] For example, copolymers of ethylene, propylene, and 1,4-hexadiene (EPDM) demonstrate excellent ozone resistance and good flex properties due to their saturated carbon-carbon backbone. []

Q4: How does 1,4-hexadiene compare to other dienes in EPDM rubbers for devulcanization?

A4: EPDM rubbers with different dienes as the third monomer (ENB, DCPD, HD) exhibit varying devulcanization behavior depending on the crosslinker used. Purely thermal devulcanization is effective to some extent for HD-EPDM, while sulfur-cured DCPD-EPDM undergoes further crosslinking instead of devulcanization. []

Q5: Can 1,4-hexadiene be used to create functionalized polymers?

A5: Yes, 1,4-hexadiene can be copolymerized with ethylene and propylene to create unsaturated polyethylene. These copolymers serve as useful intermediates for preparing functionalized linear low-density polyethylene (LLDPE-f), which can contain borane, hydroxy, amino, and silane groups. []

Q6: What is the role of 1,4-hexadiene in catalytic reactions?

A6: 1,4-Hexadiene can be a reactant or a product in various catalytic reactions. For instance, it can be synthesized via codimerization of 1,3-butadiene and ethylene using rhodium-based catalysts in a polyethylene glycol 1000-water solvent system. [] It can also be isomerized to other hexadiene isomers like 2,4-hexadiene and 1,3-hexadiene in the presence of specific catalysts. []

Q7: How does the choice of catalyst influence the selectivity of reactions involving 1,4-hexadiene?

A7: Different catalysts can direct the reaction towards specific products. For example, a three-component catalyst system containing a palladium salt, a Lewis acid, and a tertiary phosphine primarily produces 1-phenyl-1,4-hexadiene from the codimerization reaction of styrene and butadiene. [] This selectivity is attributed to the preferential addition of butadiene over styrene to a palladium hydride intermediate.

Q8: How is computational chemistry used to study 1,4-hexadiene and its reactions?

A8: Theoretical calculations and simulations, such as Density Functional Theory (DFT), can be employed to predict and understand the structures and reactivity of molecules like 1,4-hexadiene. For example, DFT has been used to analyze the geometries of cyclic thioether fragment ions formed during the reaction of 1,4-hexadiene with dimethyl disulfide. []

Q9: Are there structure-activity relationship (SAR) models for 1,4-hexadiene reactions?

A9: Yes, a simple SAR model has been developed to estimate the rate coefficients for the reaction of acyclic dienes, including 1,4-hexadiene, with the hydroxyl radical. [] This model demonstrates the influence of the relative position of double bonds on the reactivity of acyclic dienes towards ˙OH.

Q10: What is known about the environmental impact of 1,4-hexadiene?

A10: 1,4-Hexadiene reacts with hydroxyl radicals in the atmosphere, contributing to its degradation. This reaction is a major pathway for the removal of 1,4-hexadiene from the atmosphere. The rate coefficients for this reaction have been measured and modeled, providing insights into its atmospheric fate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)

![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)